molecular formula C9H9BrO2 B050980 Methyl 2-bromomethylbenzoate CAS No. 2417-73-4

Methyl 2-bromomethylbenzoate

Cat. No. B050980
CAS RN: 2417-73-4
M. Wt: 229.07 g/mol
InChI Key: QKASDIPENBEWBU-UHFFFAOYSA-N
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Patent
US08883826B2

Procedure details

A solution of methyl-2-methylbenzoate (250 mg, 1.66 mmol), NBS (296 mg, 1.66 mmol) and dibenzoylperoxide (403 mg, 1.66 mmol) was stirred under reflux for one day. After purification by flash chromatography, 350 mg (1.53 mmol, 92%) of methyl-2-(bromomethyl)benzoate were obtained as a colorless oil.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
296 mg
Type
reactant
Reaction Step One
Quantity
403 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10].C1C(=O)N([Br:19])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][Br:19]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
COC(C1=C(C=CC=C1)C)=O
Name
Quantity
296 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
403 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
After purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)CBr)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.53 mmol
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.